Cas no 438031-61-9 (4-(3,4-dichlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol)

4-(3,4-dichlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol 化学的及び物理的性質
名前と識別子
-
- 4-(3,4-Dichloro-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol
- 4-(3,4-dichlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
- Z56837140
- CS-0219173
- NSA03161
- AKOS000116383
- 4-(3,4-dichlorophenyl)-5-(pyridin-4-yl)-2H-1,2,4-triazole-3-thione
- EN300-03306
- 438031-61-9
- AB00712563-01
- 4-(3,4-dichlorophenyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione
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- MDL: MFCD03478375
- インチ: InChI=1S/C13H8Cl2N4S/c14-10-2-1-9(7-11(10)15)19-12(17-18-13(19)20)8-3-5-16-6-4-8/h1-7H,(H,18,20)
- InChIKey: GGZZMUAGJMCHCS-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 321.9846728Da
- どういたいしつりょう: 321.9846728Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 20
- 回転可能化学結合数: 2
- 複雑さ: 411
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 72.6Ų
4-(3,4-dichlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-25077-0.25g |
4-(3,4-dichlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol |
438031-61-9 | 95% | 0.25g |
$92.0 | 2023-02-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1289843-250mg |
4-(3,4-Dichlorophenyl)-5-(pyridin-4-yl)-4h-1,2,4-triazole-3-thiol |
438031-61-9 | 95% | 250mg |
¥2318.00 | 2024-05-13 | |
Enamine | EN300-25077-10.0g |
4-(3,4-dichlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol |
438031-61-9 | 95% | 10.0g |
$1101.0 | 2023-02-14 | |
Enamine | EN300-03306-0.1g |
4-(3,4-dichlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol |
438031-61-9 | 95% | 0.1g |
$66.0 | 2023-06-18 | |
Enamine | EN300-03306-0.25g |
4-(3,4-dichlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol |
438031-61-9 | 95% | 0.25g |
$92.0 | 2023-06-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1289843-100mg |
4-(3,4-Dichlorophenyl)-5-(pyridin-4-yl)-4h-1,2,4-triazole-3-thiol |
438031-61-9 | 95% | 100mg |
¥1544.00 | 2024-05-13 | |
Enamine | EN300-25077-0.5g |
4-(3,4-dichlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol |
438031-61-9 | 95% | 0.5g |
$175.0 | 2023-02-14 | |
Enamine | EN011-7375-5g |
4-(3,4-dichlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol |
438031-61-9 | 95% | 5g |
$743.0 | 2023-10-28 | |
Enamine | EN011-7375-0.05g |
4-(3,4-dichlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol |
438031-61-9 | 95% | 0.05g |
$42.0 | 2023-10-28 | |
Enamine | EN011-7375-2.5g |
4-(3,4-dichlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol |
438031-61-9 | 95% | 2.5g |
$503.0 | 2023-10-28 |
4-(3,4-dichlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol 関連文献
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2. Back matter
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Aryya Ghosh,Anagha Karne,Sourav Pal,Nayana Vaval Phys. Chem. Chem. Phys., 2013,15, 17915-17921
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Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
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M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
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Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
4-(3,4-dichlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiolに関する追加情報
Compound CAS No. 438031-61-9: 4-(3,4-Dichlorophenyl)-5-(Pyridin-4-Yl)-4H-1,2,4-Triazole-3-Thiol
The compound CAS No. 438031-61-9, also known as 4-(3,4-dichlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, is a highly specialized organic compound with unique structural and functional properties. This compound belongs to the class of triazole derivatives, which are widely studied in the fields of medicinal chemistry and materials science due to their versatile applications. The molecule features a triazole ring system with a thiol (-SH) group at position 3 and substituents at positions 4 and 5. The substituents include a 3,4-dichlorophenyl group and a pyridin-4-yl group, which contribute to its distinctive electronic and steric properties.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through multi-component reactions and modular approaches. The synthesis typically involves the coupling of an appropriately substituted phenyl group with a pyridine derivative in the presence of a triazole scaffold. The incorporation of chlorine atoms at the 3 and 4 positions of the phenyl ring introduces electron-withdrawing effects, which enhance the reactivity of the molecule in various chemical transformations. Additionally, the pyridin-4-yl group contributes aromaticity and potential hydrogen bonding capabilities, further enriching the compound's chemical profile.
From a structural perspective, the compound exhibits a rigid framework due to the planar nature of the triazole ring and the conjugated aromatic systems of the substituents. This rigidity is advantageous in applications where molecular stability is crucial. The thiol group at position 3 is particularly reactive and can participate in various chemical reactions, such as thiolation or cross-coupling reactions. Recent studies have explored its potential as a building block for constructing bioactive molecules or advanced materials.
Recent research has highlighted several intriguing properties of this compound that make it a promising candidate for various applications. For instance, its electronic structure has been shown to facilitate charge transfer processes in organic electronics. Furthermore, preliminary biological assays indicate that it may possess moderate antioxidant activity or anti-inflammatory properties due to its ability to scavenge free radicals or inhibit specific enzyme pathways.
In terms of spectroscopic characterization, this compound has been thoroughly analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These analyses confirm its molecular integrity and provide insights into its conformational preferences. Additionally, computational studies employing density functional theory (DFT) have been conducted to investigate its electronic structure and reactivity patterns.
Looking ahead, this compound holds significant potential for further exploration in areas such as drug discovery or material science. Its unique combination of structural features makes it an ideal candidate for designing novel bioactive agents or functional materials with tailored properties.
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